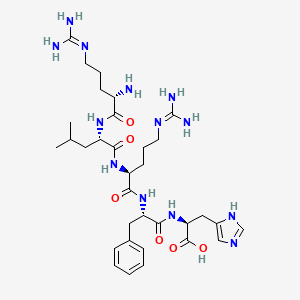
b-Bag Cell Peptide (Aplysia californica)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The b-Bag Cell Peptide is a peptide hormone of the Californian sea hare, Aplysia californica . The bag cell neurons of Aplysia mediate egg-laying behavior through the coordinated secretion of a suite of peptides derived from a single gene product, the egg-laying prohormone (proELH) .
Synthesis Analysis
The bag cell neurons synthesize an egg-laying hormone (ELH) precursor protein, yielding multiple bioactive peptides, including ELH, several bag cell peptides (BCP), and acidic peptide (AP) . The peptide profiles of bag cells from Aplysiidae species are similar to that of A. californica bag cells .Chemical Reactions Analysis
Bag cell peptides are secreted in response to an all-or-none afterdischarge during which electrically coupled bag cells fire a coordinated train of action potentials that ultimately induces peptide secretion into the neurohemal region within the surrounding connective sheath .Wissenschaftliche Forschungsanwendungen
Summary of Application
The b-Bag Cell Peptide is crucial in neurobiological studies for understanding neuropeptide function and neuronal communication. It has been used to investigate the modulation of ion channels and the long-lasting changes in excitability that control animal behavior .
Methods of Application
Researchers employ techniques like single-cell mass spectrometry to profile neuronal populations. They analyze neurons’ neuropeptide content to understand their roles in behavior and homeostasis .
Results: The studies have identified distinct neuronal populations with unique neuropeptide profiles, providing insights into the cellular mechanisms underlying behaviors like feeding and mating .
Methods of Application: Experimental procedures involve applying the peptide to bag cell neurons and measuring the resultant changes in cyclic AMP levels, using assays like ELISA or mass spectrometry .
Results: The application of b-Bag Cell Peptide has been shown to elevate cyclic AMP levels, affecting the amplitude of voltage-dependent potassium currents .
Methods of Application: Researchers stimulate the bag cell neurons and observe the resulting electrophysiological changes and neuropeptide release patterns .
Results: The release of b-Bag Cell Peptide has been linked to the onset of a series of reproductive behaviors, culminating in egg laying .
Methods of Application: Pharmacological studies involve the administration of the peptide to neural tissues and monitoring the effects on ion channel activity and neuron excitability .
Results: Research has provided evidence for the peptide’s role in modulating ion channel activity, which could inform the design of new neuroactive drugs .
Methods of Application: Behavioral assays are coupled with neurophysiological recordings to assess the effects of the peptide on specific behaviors .
Results: Distinct neuropeptide profiles, including those involving b-Bag Cell Peptide, have been associated with specific behavioral patterns .
Methods of Application: Techniques like MALDI-TOF mass spectrometry are used to analyze the peptide’s structure and modifications after synthesis .
Results: Studies have revealed the presence of posttranslational modifications essential for the peptide’s bioactivity and its role in cellular communication .
7. Multitransmitter System Analysis
Summary of Application
The b-Bag Cell Peptide has been identified as a second neurotransmitter in the bag cells of Aplysia, which are considered a multitransmitter system. This peptide is involved in the regulation of neural events underlying egg-laying behavior .
Methods of Application
Researchers stimulate bag cells and analyze the inhibitory activity on target neurons. They use protease inhibitors to prevent peptide degradation and employ techniques like arterial perfusion to study the peptide’s potency .
Results
The peptide is rapidly inactivated after release, suggesting a role in regulating rapid neural events. It also undergoes carboxypeptidase cleavage, which activates its neuroactive forms .
Methods of Application: A high-throughput single-cell mass spectrometry approach is used to analyze individual neurons and assign peptides from prohormones by mass matching against an in silico peptide library .
Results: Over 26,000 neurons were analyzed, revealing 40 unique neuronal populations with distinct neuropeptide profiles, which aids in understanding the role of neuropeptides in homeostatic functions and behaviors .
Methods of Application: Researchers apply the peptide to neuronal cultures and use electrophysiological techniques like patch-clamp to measure changes in ion channel activity .
Results: The peptide has been found to decrease the amplitudes of voltage-dependent potassium currents, providing insights into the modulation of neuronal excitability .
Methods of Application: Peptide B, a variant of the b-Bag Cell Peptide, is used to induce bag-cell activity, and its effects are localized using neuroanatomical mapping techniques .
Results: The induction of bag-cell activity by Peptide B has been localized to specific sites within the cerebral and pleural ganglia, enhancing our understanding of the neural circuitry involved in Aplysia’s reproductive behaviors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53N13O6/c1-19(2)14-24(44-27(47)22(34)10-6-12-40-32(35)36)29(49)43-23(11-7-13-41-33(37)38)28(48)45-25(15-20-8-4-3-5-9-20)30(50)46-26(31(51)52)16-21-17-39-18-42-21/h3-5,8-9,17-19,22-26H,6-7,10-16,34H2,1-2H3,(H,39,42)(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)(H4,35,36,40)(H4,37,38,41)/t22-,23-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZISNJIGFPHS-LROMGURASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53N13O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
b-Bag Cell Peptide (Aplysia californica) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

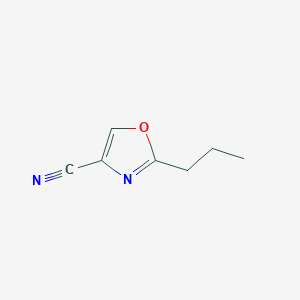
![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)
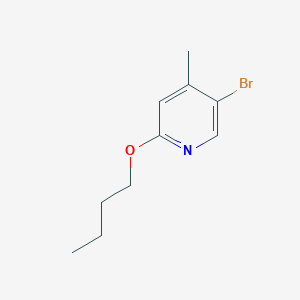
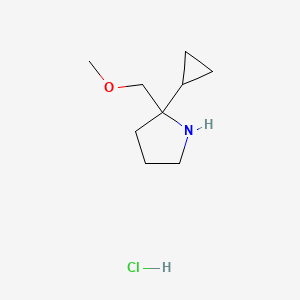
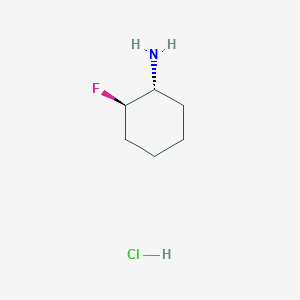
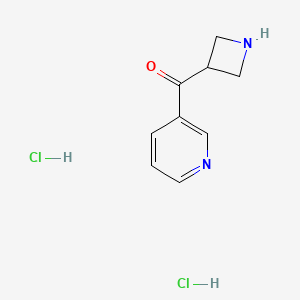
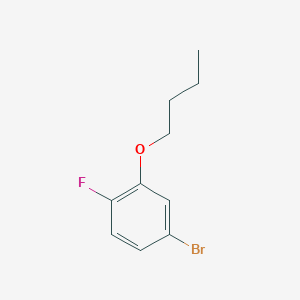
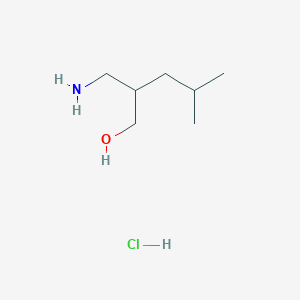
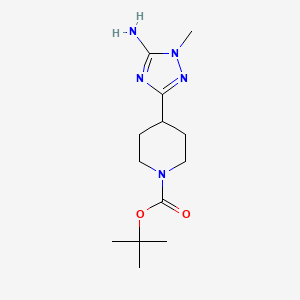
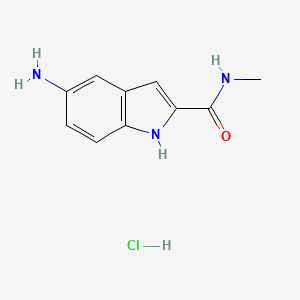
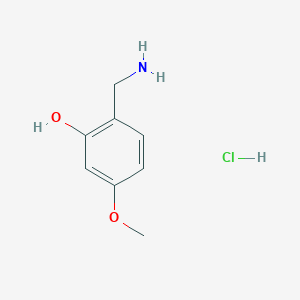
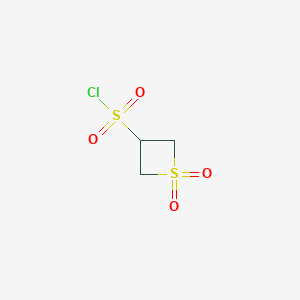
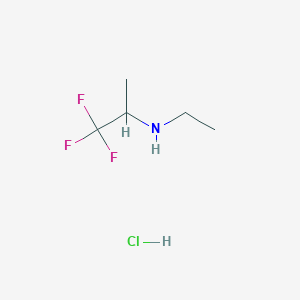
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)